molecular formula C11H19N3 B11795460 5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine

5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine

Cat. No.: B11795460
M. Wt: 193.29 g/mol
InChI Key: OENNSJPUTCSQHF-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine is a chemical compound with a complex structure that includes a pyridine ring substituted with an aminoethyl group, an ethyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminoethyl)phenol
  • 1-Aminoethyl-3-methylimidazolium bromide
  • Rimantadine

Uniqueness

5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(1-aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine

InChI

InChI=1S/C11H19N3/c1-5-14(4)11-6-8(2)10(7-13-11)9(3)12/h6-7,9H,5,12H2,1-4H3

InChI Key

OENNSJPUTCSQHF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C(=C1)C)C(C)N

Origin of Product

United States

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